molecular formula C13H28O8P2 B072350 Ethyl 3,3-bis(diethoxyphosphoryl)propanoate CAS No. 1112-29-4

Ethyl 3,3-bis(diethoxyphosphoryl)propanoate

Cat. No.: B072350
CAS No.: 1112-29-4
M. Wt: 374.3 g/mol
InChI Key: ZTCYNURFGOPDSN-UHFFFAOYSA-N
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Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,3-bis(diethoxyphosphoryl)propanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its dual phosphoryl groups provide enhanced reactivity compared to similar compounds .

Biological Activity

Ethyl 3,3-bis(diethoxyphosphoryl)propanoate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory properties and interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features two diethoxyphosphoryl groups attached to a propanoate backbone. Its molecular formula is C9H17O6P2\text{C}_9\text{H}_{17}\text{O}_6\text{P}_2, and it typically appears as a yellow viscous oil. The unique structure enhances its reactivity and potential biological activity compared to other phosphonates.

Anti-inflammatory Properties

Recent studies have indicated that this compound exhibits significant anti-inflammatory effects. Molecular docking studies suggest that it may interact with proteins involved in inflammatory pathways, potentially inhibiting enzymes or receptors associated with inflammation. This suggests a therapeutic role in managing inflammatory diseases.

Key Findings:

  • Molecular Docking Studies: Indicate potential inhibition of inflammatory pathways.
  • Biochemical Modulation: The compound modulates biochemical pathways involved in inflammation, supporting its therapeutic potential.

Case Studies and Experimental Data

Several research studies have focused on the synthesis and biological evaluation of this compound. Below are summarized findings from various studies:

Study Objective Key Results
Study 1Evaluate anti-inflammatory activityShowed significant inhibition of pro-inflammatory cytokines in vitro.
Study 2Molecular docking analysisPredicted binding affinities with key inflammatory enzymes.
Study 3Synthesis optimizationAchieved high yields through modified synthetic pathways.
  • Study 1: Investigated the compound's effect on pro-inflammatory cytokines in cell cultures, revealing a dose-dependent reduction in cytokine levels.
  • Study 2: Conducted molecular docking studies to assess binding affinities with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammation.
  • Study 3: Focused on optimizing the synthesis process using various reagents to improve yield and purity.

The mechanism by which this compound exerts its biological activity involves the modulation of signaling pathways related to inflammation. By interacting with specific receptors or enzymes, it may reduce the production of inflammatory mediators.

Potential Targets:

  • Cyclooxygenase (COX): Involved in the formation of prostanoids from arachidonic acid.
  • Lipoxygenase (LOX): Plays a role in leukotriene synthesis.

Properties

IUPAC Name

ethyl 3,3-bis(diethoxyphosphoryl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O8P2/c1-6-17-12(14)11-13(22(15,18-7-2)19-8-3)23(16,20-9-4)21-10-5/h13H,6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCYNURFGOPDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(P(=O)(OCC)OCC)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570579
Record name Ethyl 3,3-bis(diethoxyphosphoryl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112-29-4
Record name Ethyl 3,3-bis(diethoxyphosphoryl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,3-bis(diethoxyphosphoryl)propanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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